molecular formula C15H20N2O5 B1597970 Z-Val-Gly-OH CAS No. 2790-84-3

Z-Val-Gly-OH

Cat. No. B1597970
CAS RN: 2790-84-3
M. Wt: 308.33 g/mol
InChI Key: MWOJWUBBCZRMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Val-Gly-OH, also known as Z-Valeryl-Glycine, is an amino acid derivative that has garnered attention in the scientific community in recent years. It is a small molecule with a wide variety of potential applications, from biochemistry and physiology to pharmaceuticals and drug development.

Scientific Research Applications

Peptide Synthesis

  • Synthesis of Peptides Using Ficin : A study by Schuster, Mitin, and Jakubke (1989) explored the synthesis of peptides like Z-Ala-Val-Gly-OH using ficin in phosphate buffer. They observed the highest peptide yield at pH 8-9, providing insights into optimized conditions for peptide synthesis using ficin (Schuster, Mitin, & Jakubke, 1989).

  • Synthesis of Corticotropin Peptides : Inouye and Watanabe (1977) synthesized peptides related to corticotropin, demonstrating the versatility of peptide synthesis methods. They utilized a sequence including Val and Gly, which highlights the broad utility of these amino acids in peptide synthesis (Inouye & Watanabe, 1977).

  • Role in Thiol Proteinase Inhibitors : Okada et al. (1985) found that Z-Gln-Val-Val-Ala-Gly-OMe, a derivative of Gln-Val-Val-Ala-Gly, inhibits papain, a thiol proteinase. This suggests potential applications of such peptides in the modulation of enzyme activity (Okada, Teno, Itoh, & Okamoto, 1985).

Biomedical Research

  • Peptides in Sperm-Oolemmal Interaction : Bronson and Fusi (1990) investigated the role of Arg-Gly-Asp (RGD) peptides in sperm-oolemmal interactions, crucial for fertilization. Their research highlights the significance of Gly-containing peptides in reproductive biology (Bronson & Fusi, 1990).

  • Stabilization of Peptides against Enzymolysis : English and Stammer (1978) synthesized peptides including Z-Gly-Gly-Phe-Phe-Ala · OH, discovering a method for peptide stabilization against enzymatic hydrolysis. This has potential implications in peptide drug development (English & Stammer, 1978).

  • Gas Phase IR Spectra of Tri-Peptide Z-Pro-Leu-Gly : Chakraborty et al. (2012) explored the structure and binding capabilities of Z-Pro-Leu-Gly peptides using infrared spectroscopy. Their work contributes to understanding peptide behavior in the gas phase, which can be crucial for certain analytical techniques (Chakraborty, Yamada, Ishiuchi, & Fujii, 2012).

Chemical Synthesis and Analysis

  • Peptide Coupling Reagents : Kovacs et al. (1982) studied the racemization mechanism of serine dipeptide active ester derivatives, including Z-Gly-Ser(Bzl)-OPcp. This research is significant for understanding and optimizing peptide synthesis, especially in reducing racemization during coupling processes (Kovacs, Jham, Hui, Holleran, Kim, & Canavan, 1982).

  • ptide. Their work, focusing on elucidating the conformation of such peptides, has implications in the field of material science and biomolecular engineering (Broch, Moulabbi, Vasilescu, & Tamburro, 1998).

Material Science

  • TiO2 Sphere-Tube-Fiber Transition Induced by Oligovaline : Mantion and Taubert (2007) explored the use of L-Valine-based oligopeptides, including Z-(L-Val)(n)-OH, in forming stable organogels. These peptides template complex titania architectures, demonstrating the potential use of such peptides in nanotechnology and materials science (Mantion & Taubert, 2007).

Bioinorganic Chemistry

  • Interaction of Cu(II) and Zn(II) with Peptides : Myari et al. (2003) studied the interaction of Cu(II) and Zn(II) with peptides including His-Val-Gly-Asp, which is relevant to understanding the bioinorganic aspects of enzyme function. This research contributes to the broader field of bioinorganic chemistry, particularly in understanding metal-peptide interactions (Myari, Malandrinos, Plakatouras, Hadjiliadis, & Sóvágó, 2003).

Biochemical Analysis

Biochemical Properties

Z-Val-Gly-OH plays a significant role in biochemical reactions, particularly in the synthesis and modification of peptides. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes that this compound interacts with is papain, an enzyme used in the esterification of N-benzyloxycarbonyl dipeptides . This interaction is crucial for the synthesis of specific peptides and proteins. Additionally, this compound can interact with other enzymes involved in peptide synthesis, such as proteases and peptidases, facilitating the formation and modification of peptide bonds.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of calcium-sensing receptors (CaSR), which play a crucial role in cellular signaling . By acting as an agonist of CaSR, this compound can enhance preferences for certain taste solutions in rodents, indicating its potential impact on taste perception and related cellular processes . Furthermore, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes, proteins, and other biomolecules. For example, it can bind to the active sites of enzymes involved in peptide synthesis, such as papain, and modulate their activity . Additionally, this compound may act as an inhibitor or activator of specific enzymes, influencing their catalytic functions. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C . Its stability may decrease over time, leading to potential degradation and reduced efficacy. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low concentrations of this compound can enhance preferences for certain taste solutions in rodents without eliciting a taste of its own . Higher doses may lead to threshold effects, including potential toxic or adverse effects. It is essential to determine the optimal dosage of this compound to achieve the desired effects while minimizing any potential toxicity or adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the key metabolic pathways involves the transfer of the γ-glutamyl residue from glutathione to the dipeptide Val-Gly, forming γ-glutamyl-Val-Gly . This pathway highlights the role of this compound in the metabolism of glutathione and related compounds. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in amino acid and peptide metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be transported across cellular membranes by amino acid transporters, facilitating its uptake and distribution within cells . Once inside the cells, this compound may interact with binding proteins that influence its localization and accumulation in specific cellular compartments. These interactions are crucial for the proper functioning and activity of this compound within the cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications. For example, this compound may localize to the cytoplasm, where it interacts with enzymes involved in peptide synthesis and modification . Additionally, this compound may be targeted to other organelles, such as the endoplasmic reticulum or mitochondria, depending on its specific functions and interactions within the cells.

properties

IUPAC Name

2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10(2)13(14(20)16-8-12(18)19)17-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,20)(H,17,21)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOJWUBBCZRMTB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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